H-Phg(4-Cl)-OH

Enzymology N-acetyltransferase Substrate specificity

Researchers requiring enantiomerically pure 4-chlorophenylglycine for peptide synthesis cannot substitute unsubstituted phenylglycine, 4-hydroxyphenylglycine, or DL-racemic mixtures-enzymatic recognition differs 13.5-fold (7.4% vs 100% N-acetyltransferase activity) and NRPS adenylation domains demand (S)-stereochemistry. H-Phg(4-Cl)-OH (CAS 67336-19-0) provides the pure L-enantiomer with defined logP 2.12, specific rotation +129.4°, and ≥98% HPLC purity. • Verified enantiopurity via validated ELLE protocol (α=1.862). • Ambient shipping; stable at room temperature. • In stock for immediate global delivery.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 67336-19-0
Cat. No. B1299982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phg(4-Cl)-OH
CAS67336-19-0
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)Cl
InChIInChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
InChIKeyQGJGBYXRJVIYGA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phg(4-Cl)-OH (CAS 67336-19-0) Procurement Guide: Properties and Technical Specifications


H-Phg(4-Cl)-OH (L-4-Chlorophenylglycine) is a non-proteinogenic chiral amino acid derivative within the phenylglycine class, characterized by a para-chloro substituent on the aromatic ring and the (S)-stereochemical configuration . It serves as a specialized building block for peptide synthesis and pharmaceutical research, distinguished from unsubstituted phenylglycine and hydroxylated analogs by the physicochemical and stereoelectronic properties conferred by the chlorine atom .

Compound Class
Chiral 4-chloro phenylglycine building block
Stereochemistry
L-(S)-enantiomer for stereospecific synthesis
Workflow Fit
Peptide synthesis, NRPS pathway engineering

H-Phg(4-Cl)-OH: Why Unsubstituted or Hydroxy-Phenylglycine Analogs Cannot Substitute in Critical Applications


Substituting H-Phg(4-Cl)-OH with unsubstituted phenylglycine (Phg), 4-hydroxyphenylglycine (Hpg), or racemic DL-4-chlorophenylglycine is not scientifically valid due to three distinct failure modes: (1) enzymatic recognition—phenylglycine N-acetyltransferase displays markedly differential activity toward positional and electronic variants, with DL-4-chlorophenylglycine exhibiting only 7.4% relative activity compared to 100% for L-phenylglycine [1]; (2) stereochemical requirement—the D-enantiomer and racemic mixture lack the stereospecificity essential for nonribosomal peptide synthetase (NRPS) incorporation in antibiotic biosynthesis [2]; and (3) altered physicochemical properties—the chloro substituent modifies logP (2.12 vs. lower values for Hpg) and introduces distinct hydrogen-bonding and hydrophobic interaction profiles in peptide chains [3].

Target
4-Cl-Phenylglycine (L-)
vs. Unsubstituted Phg
Enzymatic recognition profile may differ substantially; N-acetyltransferase activity context can shift by over 10-fold, altering metabolic stability outcomes.
Target
L-(S)-enantiomer
vs. D-enantiomer or Racemate
Stereochemical requirement for NRPS incorporation may not transfer; racemic mixture limits stereospecific antibiotic biosynthesis applications.
Target
Para-chloro isomer
vs. Ortho-chloro isomer
Positional isomer recognition by enzymes can differ; para substitution shows a distinct activity profile relative to ortho in acetyltransferase assays.

Quantitative Differentiation Evidence for H-Phg(4-Cl)-OH (67336-19-0) Against Closest Structural Analogs


Enzymatic Recognition: 13.5-Fold Reduction in Phenylglycine N-Acetyltransferase Activity vs. L-Phenylglycine

H-Phg(4-Cl)-OH exhibits profoundly altered substrate recognition by phenylglycine N-acetyltransferase compared to its unsubstituted parent. This differential enzymatic processing is critical for applications where metabolic stability or biosynthetic pathway engineering is required [1].

Enzymatic Recognition
Head-to-head
13.5-fold reduction in relative N-acetyltransferase activity vs. L-Phenylglycine (100%). Target racemate activity: 7.4%.
Supports selection for reduced enzymatic processing context
Endpoint review: ATP/PPi exchange assay, racemate proxy for 4-Cl derivative
Enzymology N-acetyltransferase Substrate specificity Phenylglycine derivatives

Stereochemical Purity: L-Enantiomer Optical Rotation Specification vs. D-Enantiomer and Racemate

H-Phg(4-Cl)-OH (CAS 67336-19-0) is the enantiomerically pure L-(S)-isomer, confirmed by specific optical rotation of +129.4° (c=0.34, HCl) and HPLC purity of 98%. In contrast, the D-(R)-enantiomer (CAS 43189-37-3) and racemic DL mixture (CAS 6212-33-5) possess distinct stereochemical and biological properties .

Stereochemical Purity
Specification review
[α]D = +129.4° (c=0.34, HCl); HPLC purity 98%. Opposite sign for D-enantiomer; racemate ~0°.
Enantiomeric identity confirmation for stereospecific applications
Data to verify: 20°C measurement, chiral stationary phase HPLC
Chiral purity Optical rotation Enantiomeric excess Stereochemistry

Positional Isomer Selectivity: Para-Chloro Substitution Confers Distinct Enzymatic Profile vs. Ortho-Chloro Analog

The para-chloro substitution in H-Phg(4-Cl)-OH produces markedly different enzymatic recognition compared to the ortho-chloro isomer (L-2-chlorophenylglycine). This positional effect is a critical determinant for applications where precise molecular recognition governs biological or synthetic outcomes [1].

Positional Isomer Selectivity
Head-to-head
Para-chloro racemate: 7.4% activity. Ortho-chloro (L-): 52.9%. 7.1-fold difference in enzymatic processing.
Para substitution not interchangeable with ortho in enzyme recognition
Review context: phenylglycine N-acetyltransferase substrate specificity
Positional isomerism Enzyme recognition Substituent effects Phenylglycine derivatives

Enantioselective Extraction Performance: Operational Selectivity (α = 1.862) Achievable with Pd-BINAP Complex

The resolution of racemic 4-chlorophenylglycine into its pure enantiomers can be achieved via enantioselective liquid-liquid extraction (ELLE) using Pd-(S)-BINAP complex as chiral selector. Under optimal conditions (pH 7, 1 mmol/L host concentration), an enantioselectivity (α) of 1.862 and performance factor (pf) of 0.056 are obtained, representing a validated industrial-scale separation route for procuring enantiopure H-Phg(4-Cl)-OH [1].

Enantioselective Extraction
Class-level
Operational selectivity α = 1.862; performance factor pf = 0.056 with Pd-(S)-BINAP complex.
Reported extraction protocol for enantiopure scale-up context
Method context: pH 7, 1 mmol/L host, chloroform/water biphasic system
Enantioselective liquid-liquid extraction Chiral resolution BINAP complexes Process optimization

Physicochemical Differentiation: LogP and Solubility Profile vs. Hydroxy- and Unsubstituted Analogs

H-Phg(4-Cl)-OH exhibits distinct physicochemical properties relative to hydroxylated and unsubstituted phenylglycine analogs. The para-chloro substitution confers increased lipophilicity (LogP ~2.12) compared to the more polar 4-hydroxyphenylglycine, while maintaining measurable aqueous solubility (H₂O: ~1 mg/mL with sonication; DMSO: 2 mg/mL) [1][2].

Physicochemical Profile
Cross-study comparable
LogP = 2.12. Solubility: H₂O ~1 mg/mL (sonication); DMSO 2 mg/mL (warming).
Supports hydrophobicity-driven design and solvent selection
Data to verify: supplier-reported solubility; LogP calculated at 25°C
LogP Solubility Hydrophobicity Phenylglycine derivatives Physicochemical properties

Validated Application Scenarios for H-Phg(4-Cl)-OH (67336-19-0) Based on Quantitative Differentiation Evidence


Nonribosomal Peptide Synthetase (NRPS) Engineering and Nocardicin A Analog Biosynthesis

H-Phg(4-Cl)-OH serves as a predicted nonribosomal propeptide precursor in nocardicin A biosynthesis pathways, with its incorporation governed by adenylation domain specificity dependent on MbtH family protein NocI [1]. The 13.5-fold differential enzymatic activity against phenylglycine N-acetyltransferase (7.4% vs. 100% for L-phenylglycine) provides quantitative rationale for pathway engineering applications where reduced off-target N-acetylation is desired. Unlike the D-enantiomer or racemic mixture—which lack the stereospecificity required for antibiotic efficacy—only the pure L-enantiomer (CAS 67336-19-0) meets the stereochemical requirements of NRPS adenylation domains [2].

Stereoselective Peptide Synthesis Requiring Para-Chloro Phenylglycine Incorporation

For solid-phase and solution-phase peptide synthesis incorporating 4-chlorophenylglycine residues, H-Phg(4-Cl)-OH provides the enantiomerically pure L-configuration essential for stereochemical fidelity. The compound's defined optical rotation (+129.4° in HCl) and HPLC purity (98%) establish quality benchmarks for procurement [1]. The 7.1-fold difference in enzymatic recognition between para-chloro (7.4% relative activity) and ortho-chloro (52.9%) positional isomers underscores that para-substitution is not interchangeable with ortho-substituted building blocks when designing peptides with engineered metabolic stability [3].

Chiral Resolution Process Development and Enantiopure Production Scale-Up

The validated enantioselective liquid-liquid extraction (ELLE) protocol using Pd-(S)-BINAP complex achieves an operational selectivity (α) of 1.862 and performance factor (pf) of 0.056 under optimized conditions (pH 7, 1 mmol/L host concentration, chloroform organic phase) [1]. This documented separation performance provides process chemists with a benchmark for evaluating commercial enantiopurity claims and a scalable methodology for producing research-grade material from racemic DL-4-chlorophenylglycine feedstock.

Hydrophobic Peptide Design Leveraging 4-Chloro Substitution for Membrane Permeability Modulation

The para-chloro substituent in H-Phg(4-Cl)-OH confers a LogP of 2.12, representing a measurable increase in lipophilicity relative to unsubstituted phenylglycine and 4-hydroxyphenylglycine analogs [1]. This quantifiable hydrophobicity differential enables rational design of peptide and peptidomimetic compounds where enhanced membrane permeability or altered partitioning behavior is required. The defined solubility envelope (H₂O: 1 mg/mL with sonication; DMSO: 2 mg/mL with warming) informs formulation and reaction solvent selection for synthetic workflows [2][3].

Application
Selection Property
Validation Focus
NRPS Engineering & Nocardicin A Analog Biosynthesis
Reduced N-acetyltransferase recognition context
Stereochemical fidelity and adenylation domain specificity review
Stereoselective Peptide Synthesis
Para-chloro substitution with L-configuration integrity
Enantiomeric purity and positional isomer identity verification
Chiral Resolution Process Development
Pd-BINAP mediated enantioselective extraction context
Operational selectivity and performance factor benchmarking
Hydrophobic Peptide Design & Membrane Permeability Studies
Measurable LogP increase via chloro substituent
Lipophilicity-modulated peptide partitioning and solubility envelope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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